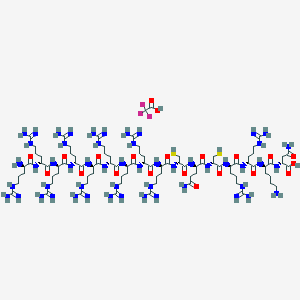

H-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Cys-D-Gln-D-Cys-D-Arg-D-Arg-D-Lys-D-Asn-OH.TFA

Overview

Description

GO-203 is a D-amino acid cell-penetrating peptide inhibitor of the MUC1-C oncoprotein. It is designed to block the dimerization of MUC1-C, thereby inhibiting its oncogenic function. This compound has shown promise in preclinical studies for its potential to target and disrupt cancer cell growth and survival .

Mechanism of Action

Target of Action

GO-203, also known as s8674 or H-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Cys-D-Gln-D-Cys-D-Arg-D-Arg-D-Lys-D-Asn-OH.TFA, primarily targets the MUC1-C oncoprotein . MUC1-C is an oncogenic protein aberrantly expressed on Acute Myeloid Leukemia (AML) and leukemic stem cells . It supports critical aspects of the malignant phenotype, including resistance to apoptosis, cell proliferation, and autonomous self-renewal .

Mode of Action

GO-203 is a novel cell-penetrating peptide that blocks the homodimerization of the MUC1-C subunit . This homodimerization is required for nuclear translocation and downstream signaling . By blocking this process, GO-203 disrupts the function of MUC1-C, thereby impeding cell-cell interactions, signaling, and metastasis .

Biochemical Pathways

GO-203 downregulates TIGAR (TP53-induced glycolysis and apoptosis regulator) protein synthesis by inhibiting the PI3K-AKT-S6K1 pathway . This results in the disruption of redox balance and inhibition of the self-renewal capacity of cancer cells .

Pharmacokinetics

The pharmacokinetics of GO-203 are currently under investigation in clinical trials .

Result of Action

Treatment with GO-203 results in the specific eradication of myeloid leukemia in murine AML models . It also induces the production of reactive oxygen species (ROS) and loss of mitochondrial transmembrane potential .

Action Environment

It has been found that go-203 is synergistic with hypomethylating agents in pre-clinical models of aml This suggests that the efficacy of GO-203 can be enhanced when used in combination with other treatments

Preparation Methods

Synthetic Routes and Reaction Conditions

GO-203 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

For industrial-scale production, GO-203 can be synthesized using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GO-203 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate)

Protecting Groups: Fmoc (9-Fluorenylmethyloxycarbonyl), Boc (tert-Butyloxycarbonyl)

Cleavage Reagents: TFA (Trifluoroacetic acid)

Major Products

The major product of the synthesis is the GO-203 peptide itself, with high purity achieved through HPLC purification .

Scientific Research Applications

It has shown efficacy in inhibiting the growth and survival of MUC1-positive cancer cells, including colorectal, breast, prostate, and lung cancers . Additionally, GO-203 has been investigated for its potential to enhance the efficacy of other anticancer therapies, such as chemotherapy and targeted therapies .

Comparison with Similar Compounds

Similar Compounds

GO-203-2C: Another MUC1-C inhibitor with similar mechanisms of action.

GO-203 TFA: A trifluoroacetic acid salt form of GO-203 with enhanced solubility and stability.

Uniqueness

GO-203 is unique in its ability to specifically target the MUC1-C oncoprotein, making it a promising candidate for the treatment of MUC1-positive cancers. Its cell-penetrating properties and ability to disrupt critical signaling pathways set it apart from other anticancer peptides .

Properties

IUPAC Name |

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUOAIBLROIIFP-BHDSHVNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H171F3N52O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GO-203?

A1: GO-203 functions by binding to the cytoplasmic domain of the MUC1-C subunit, specifically targeting the CQC motif crucial for MUC1-C homodimerization. [] This binding disrupts the formation of MUC1-C dimers, effectively blocking its oncogenic signaling. [, , , ]

Q2: What are the downstream effects of GO-203 binding to MUC1-C?

A2: GO-203 binding leads to a cascade of downstream effects, including:

- Inhibition of downstream signaling pathways: GO-203 disrupts interactions between MUC1-C and key signaling molecules like PI3K p85 [, ], HER2 [], and FLT3 []. Consequently, it inhibits the activation of crucial pathways like PI3K/AKT/mTOR [, , ], MEK/ERK [, ], and STAT5 [], effectively suppressing tumor cell growth and survival.

- Disruption of redox balance: GO-203 downregulates TIGAR (TP53-inducible glycolysis and apoptosis regulator) [, , ]. This downregulation disrupts the delicate balance of reactive oxygen species (ROS) within cancer cells, leading to increased ROS levels, depletion of glutathione, and ultimately, cell death. [, , , ]

- Induction of apoptosis and cell cycle arrest: By inhibiting survival pathways and disrupting redox balance, GO-203 promotes apoptosis and induces cell cycle arrest in various cancer cells. [, , , , , ]

- Reversal of epithelial-mesenchymal transition (EMT): GO-203 downregulates ZEB1, a transcriptional repressor, leading to the induction of miR-200c and subsequent reversal of EMT. This reversal inhibits self-renewal capacity and reduces tumorigenicity. []

- Suppression of MYC expression: GO-203 inhibits MYC expression by interfering with the WNT/β-catenin pathway and reducing β-catenin occupancy on the MYC promoter. [, ] This suppression contributes to decreased tumor growth and survival.

Q3: How does GO-203 impact the immune microenvironment?

A3: Research indicates that GO-203 can modulate the immune microenvironment through several mechanisms:

- Downregulation of PD-L1: GO-203 reduces PD-L1 expression in cancer cells, potentially enhancing the anti-tumor immune response. [, ]

- Increase in IFN-γ production: Treatment with GO-203 is associated with increased IFN-γ levels, a cytokine crucial for anti-tumor immunity. []

- Enhancement of CD8+ T cell function: GO-203 treatment can augment the activity of CD8+ tumor-infiltrating lymphocytes (TILs), boosting their cytotoxic function against cancer cells. []

Q4: What is the significance of targeting MUC1-C in cancer stem cells?

A4: MUC1 is highly expressed on AML stem cells, which are resistant to conventional therapies. [, ] GO-203, by inhibiting MUC1-C, shows promise in targeting and eliminating these treatment-resistant AML stem cells, potentially leading to more durable responses. [, ]

Q5: Is there any spectroscopic data available for GO-203?

A5: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, Mass Spectrometry) for GO-203.

Q6: How stable is GO-203 under various conditions?

A6: The provided research abstracts do not discuss the stability of GO-203 under different storage conditions (e.g., temperature, pH).

Q7: What formulation strategies are employed to improve GO-203's stability, solubility, or bioavailability?

A8: One study reports the successful encapsulation of GO-203 into polymeric nanoparticles composed of polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers. [] This encapsulation method facilitates controlled release of GO-203, enhances its cellular uptake, and demonstrates improved anti-tumor efficacy with less frequent dosing compared to the non-encapsulated peptide. []

Q8: What is the evidence for GO-203's efficacy in preclinical models?

A8: Numerous studies demonstrate the efficacy of GO-203 in various in vitro and in vivo models:

- In vitro studies: GO-203 effectively inhibits the growth, colony formation, and induces cell death in various cancer cell lines, including breast, lung, myeloma, and leukemia. [, , , , , , , , , , , , , , , , , , ]

- In vivo studies: GO-203 demonstrates significant anti-tumor activity in xenograft models of breast, lung, and colon cancers. [, , , , , ] Importantly, it effectively targets and eliminates leukemia initiating cells in a murine model. [] Additionally, GO-203 exhibits synergistic effects when combined with other anti-cancer agents like bortezomib [], decitabine [, ], and afatinib. []

Q9: Are there any clinical trials evaluating GO-203?

A10: GO-203 has undergone Phase I clinical trials in patients with advanced carcinomas. [] Moreover, a Phase Ib/IIa trial evaluating the combination of GO-203 and decitabine is underway for patients with relapsed/refractory AML. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.